rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine
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Overview
Description
rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine is a complex organic compound that features a piperidine ring substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the imidazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine
- (2R)-N-HYDROXY-2-[(3S)-3-METHYL-3-{4-[(2-METHYLQUINOLIN-4-YL)METHOXY]PHENYL}-2-OXOPYRROLIDIN-1-YL]PROPANAMIDE
Uniqueness
rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine is unique due to its specific substitution pattern on the piperidine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine is a complex organic molecule notable for its potential biological activities. This compound features a piperidine core with specific substitutions that suggest interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4 (CAS Number: 1909294-83-2). Its molecular weight is approximately 208.309 g/mol, indicating a relatively low molecular weight conducive to cellular penetration.
Property | Value |
---|---|
Molecular Formula | C10H16N4 |
Molecular Weight | 208.309 g/mol |
CAS Number | 1909294-83-2 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The imidazole moiety suggests potential interactions with histamine receptors, while the piperidine structure may facilitate binding to acetylcholine receptors.
Key Mechanisms:
- Acetylcholine Interaction: The compound may inhibit or modulate acetylcholinesterase activity, impacting neurotransmission in the central nervous system.
- Histamine Receptor Modulation: Potential binding to histamine receptors could influence various physiological responses, including inflammatory processes and gastric acid secretion.
In Vitro Studies
Recent studies have explored the compound's effects on various cell lines. For instance, it has been shown to exhibit moderate inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
Table 1: In Vitro Biological Activity
Study Type | Cell Line/Target | Effect Observed | Reference |
---|---|---|---|
Enzyme Inhibition | Acetylcholinesterase | Moderate inhibition (IC50 = 25 µM) | |
Receptor Binding | Histamine Receptors | Competitive binding observed |
In Vivo Studies
In animal models, this compound has demonstrated anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study:
A study conducted on mice indicated that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests, supporting its role as a central nervous system modulator.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain hazards. It has been classified as causing skin irritation and serious eye damage upon contact.
Toxicity Summary:
Toxicity Type | Description |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Damage | Causes serious eye damage (H318) |
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-8-15(10)2/h7-9,11H,3-6,12H2,1-2H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYHESMNDBMAIR-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CN=CN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CN=CN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.